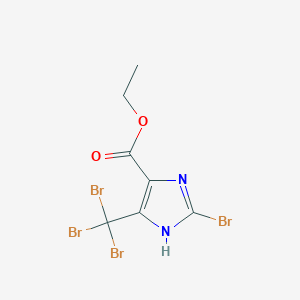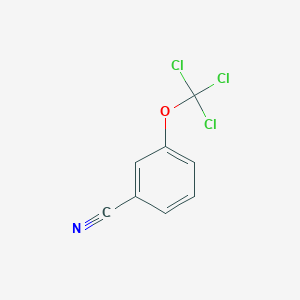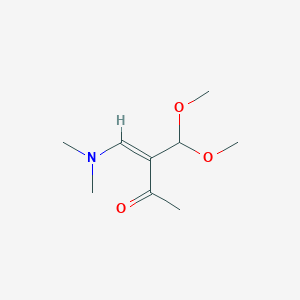
Araloside VII
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
アラロシドVIIは、トリテルペノイドサポニンのクラスに属し、分子式はC54H88O24、分子量は1121.26 g/molです 。この化合物は、さまざまな生物活性が知られており、主に科学研究に使用されています。
準備方法
合成ルートと反応条件: アラロシドVIIは通常、天然資源、特にウコギの葉から抽出されます。抽出プロセスには、溶媒抽出、精製、結晶化などのいくつかのステップが含まれます 。この化合物は、ジメチルスルホキシド、ピリジン、メタノール、エタノールなどの溶媒に溶解できます .
工業生産方法: アラロシドVIIの工業生産には、植物材料からの大規模抽出が伴います。プロセスには、ウコギの葉の収穫、乾燥、粉砕が含まれます。次に、粉末状の植物材料を溶媒抽出にかけ、エタノールやメタノールなどの溶媒を使用してサポニンを抽出します。抽出物は、カラムクロマトグラフィーなどの技術を使用してさらに精製され、アラロシドVIIが単離されます .
化学反応の分析
反応の種類: アラロシドVIIは、酸化、還元、置換反応など、さまざまな化学反応を起こします。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用して、アラロシドVIIを酸化させることができます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤は、還元反応に使用されます。
生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はヒドロキシル化誘導体の形成につながる可能性がありますが、還元は脱酸素化生成物を生成する可能性があります .
科学研究への応用
アラロシドVIIは、以下を含む、幅広い科学研究への応用があります。
科学的研究の応用
Araloside VII has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in the study of saponins and their chemical properties
Biology: this compound is studied for its biological activities, including anti-inflammatory, antioxidant, and immunomodulatory effects
Medicine: Research has shown that this compound has potential therapeutic applications in treating conditions such as rheumatoid arthritis and gastric ulcers
Industry: The compound is used in the development of natural product-based pharmaceuticals and nutraceuticals
作用機序
アラロシドVIIは、さまざまな分子標的と経路を通じてその効果を発揮します。H+/K±ATPaseなどの酵素の活性を調節し、ミトコンドリアを介したシグナル伝達経路に影響を与えることが示されています 。さらに、インターロイキン-6やインターロイキン-8などの炎症性サイトカインの産生を阻害することで、抗炎症効果に貢献します .
類似の化合物との比較
アラロシドVIIは、その特定の構造と生物活性のために、サポニンの間でユニークです。類似の化合物には以下が含まれます。
アラロシドA: 同じ植物に由来する別のサポニンで、抗炎症作用と胃保護作用が知られています
アラロシドBおよびC: これらの化合物は、アラロシドVIIと類似の構造的特徴と生物活性を共有しています.
アスペロサポニンVI: 破骨細胞形成阻害作用のあるサポニン.
アラロシドVIIは、その特定の分子相互作用とより幅広い生物活性のために際立っており、さまざまな研究への応用のための貴重な化合物となっています。
類似化合物との比較
Araloside VII is unique among saponins due to its specific structure and biological activities. Similar compounds include:
Araloside A: Another saponin from the same plant, known for its anti-inflammatory and gastroprotective effects
Araloside B and C: These compounds share similar structural features and biological activities with this compound.
Asperosaponin VI: A saponin with osteoclastogenesis inhibitory properties.
This compound stands out due to its specific molecular interactions and broader range of biological activities, making it a valuable compound for various research applications.
特性
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H88O24/c1-49(2)13-15-54(48(70)78-46-41(69)38(66)34(62)27(20-57)73-46)16-14-52(5)23(24(54)17-49)7-8-30-50(3)11-10-31(51(4,22-59)29(50)9-12-53(30,52)6)75-47-43(77-45-40(68)37(65)33(61)26(19-56)72-45)42(35(63)28(21-58)74-47)76-44-39(67)36(64)32(60)25(18-55)71-44/h7,24-47,55-69H,8-22H2,1-6H3/t24-,25+,26+,27+,28+,29+,30+,31-,32+,33+,34+,35+,36-,37-,38-,39+,40+,41+,42-,43+,44-,45-,46-,47-,50-,51-,52+,53+,54-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNSVPOBELCKQM-YIVQLCEFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C2C1)C)C(=O)OC9C(C(C(C(O9)CO)O)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H88O24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1121.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is Araloside VII and where is it found?
A1: this compound is a saponin compound first isolated from the root bark of Aralia elata (Miq.) Seem. []. This plant, also known as Japanese angelica tree, is a species belonging to the Araliaceae family. Later studies also identified this compound in the leaves [] and buds [] of Aralia elata.
Q2: What is the structure of this compound?
A2: this compound is a hederagenin-based saponin with a complex sugar moiety. Its structure is characterized as 3-O-{[β-D-glucopyranosyl (1→2)]-[β-D-glucopyranosyl(1→3)]-β-D-glucopyranosyl}hederagenin 28-O-β-D-glucopyranosyl ester [].
Q3: What analytical techniques were used to identify and characterize this compound?
A3: Researchers employed a combination of techniques to isolate and elucidate the structure of this compound. These included:
- Chromatographic methods: Silica gel column chromatography and preparative HPLC were used for isolation and purification [, ].
- Spectroscopic methods: Structural determination relied on spectroscopic analyses, including (though specific techniques were not listed in the abstracts) but likely involved Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B1404450.png)


![4-{3-[(Cyclopropylmethyl)amino]-2,5-dioxopyrrolidin-1-yl}benzamide](/img/structure/B1404454.png)

![4-[Chloro(difluoro)methoxy]-2-fluoro-1-methyl-benzene](/img/structure/B1404457.png)
![2-[Chloro(difluoro)methoxy]-1,3-difluoro-4-methyl-benzene](/img/structure/B1404458.png)


![3-[(Cyclopropylmethyl)amino]-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B1404467.png)
![7-Piperazin-1-yl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B1404470.png)


